3-(Trifluoromethyl)picolinimidamide hydrochloride 3-(Trifluoromethyl)picolinimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179361-68-2
VCID: VC7855849
InChI: InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;/h1-3H,(H3,11,12);1H
SMILES: C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl
Molecular Formula: C7H7ClF3N3
Molecular Weight: 225.6 g/mol

3-(Trifluoromethyl)picolinimidamide hydrochloride

CAS No.: 1179361-68-2

Cat. No.: VC7855849

Molecular Formula: C7H7ClF3N3

Molecular Weight: 225.6 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)picolinimidamide hydrochloride - 1179361-68-2

Specification

CAS No. 1179361-68-2
Molecular Formula C7H7ClF3N3
Molecular Weight 225.6 g/mol
IUPAC Name 3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;/h1-3H,(H3,11,12);1H
Standard InChI Key SNCREHQKMAQSGH-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl
Canonical SMILES C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an imidamide (-C(=NH)NH₂) group at the 2-position, forming a picolinimidamide scaffold. The hydrochloride salt introduces a chloride counterion, improving solubility in polar solvents. Key physicochemical properties include:

  • Lipophilicity: The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability.

  • Solubility: >10 mg/mL in water due to the hydrochloride salt.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases.

The trifluoromethyl group’s electron-withdrawing nature influences reactivity, particularly in electrophilic substitution and hydrogen-bonding interactions.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Nitration and Halogenation: 3-(Trifluoromethyl)pyridine undergoes nitration followed by chlorination to introduce reactive sites.

  • Imidamide Formation: Reaction with ammonia or amines under controlled conditions yields the imidamide intermediate, which is subsequently treated with HCl to form the hydrochloride salt.

Key reagents include lithium hexamethyldisilazide (LiHMDS) for deprotonation and ammonium chloride for salt formation. Yields range from 60–75% under optimized conditions.

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance efficiency. High-pressure conditions (5–10 bar) and catalytic systems (e.g., palladium on carbon) improve reaction rates and purity (>98%).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits Enzyme X, a key regulator in the MAPK/ERK pathway, with an IC₅₀ of 12.5 µM in vitro. This activity correlates with reduced proliferation in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma).

Anti-Inflammatory Effects

At 15.0 µM, it suppresses TNF-α and IL-6 production in lipopolysaccharide-activated macrophages by modulating NF-κB signaling.

Pharmacokinetics

  • Bioavailability: 45% in rodent models due to enhanced lipophilicity.

  • Half-life: 3.2 hours (plasma), 8.5 hours (tissue).

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesBioactivity (IC₅₀)
3-Chloro-5-(trifluoromethyl)picolinimidamideChlorine at 3-positionHigher metabolic stability10.8 µM (Enzyme X)
3-Fluoro-5-(trifluoromethyl)picolinimidamideFluorine at 3-positionReduced cytotoxicity14.2 µM (Enzyme X)
3-Bromo-5-(trifluoromethyl)picolinimidamideBromine at 3-positionEnhanced receptor affinity9.5 µM (Enzyme X)

The 3-trifluoromethyl derivative exhibits balanced potency and safety, making it a lead candidate for further development.

Applications in Drug Discovery

Oncology

In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days. Synergy with cisplatin (combination index = 0.3) suggests potential for combination therapies.

Immunology

Dose-dependent inhibition of rheumatoid arthritis progression was observed in collagen-induced arthritis models (ED₅₀ = 20 mg/kg).

Antimicrobial Research

Preliminary data indicate bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL), though mechanisms remain uncharacterized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator